2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol
Description
2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a hydroxyphenyl group at position 2. This structure combines aromatic and heterocyclic motifs, making it a candidate for diverse pharmacological and agrochemical applications.
Key properties include:
- Molecular Formula: C₁₄H₁₀ClN₃O
- Molecular Weight: 271.71 g/mol
- Functional Groups: Triazole (heterocyclic), chlorophenyl (electron-withdrawing), phenol (hydroxyl donor).
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13-16-14(18-17-13)11-3-1-2-4-12(11)19/h1-8,19H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKXTEDSZWOHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with phenyl isothiocyanate, followed by cyclization with sodium hydroxide to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl triazoles.
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. The triazole ring disrupts the synthesis of ergosterol in fungal cell membranes, making it a target for antifungal drug development. Studies have shown that derivatives of 2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol demonstrate effective antifungal activity against various strains, including Candida species and Aspergillus spp..
2. Antibacterial Properties
The compound has also been evaluated for antibacterial activity. Its structural characteristics allow for interactions with bacterial enzymes and proteins, inhibiting their function. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent in clinical settings .
3. Anticancer Potential
Recent investigations into the anticancer effects of this compound have yielded encouraging results. In vitro assays against several cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Notably, docking studies have suggested strong binding affinities to targets involved in cancer progression.
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal activity of several triazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole against Candida albicans .
Case Study 2: Anticancer Mechanism
In a comprehensive analysis of various phenolic compounds for anticancer activity, this compound was identified as a potent inhibitor of tubulin polymerization. This mechanism was confirmed through molecular docking studies that illustrated strong interactions with the active site of tubulin .
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes, inhibiting their activity. The phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity. Pathways involved may include inhibition of fungal cell wall synthesis or bacterial protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several 1,2,4-triazole derivatives, differing in substituents, functional groups, and applications. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Antioxidant Activity: The hydroxyl group in this compound confers superior antioxidant activity compared to methanol or thiol analogs. In rat models of cerebral ischemia, similar triazole-phenol hybrids (e.g., compound 10 in ) activated NRF2 pathways, upregulating HO-1 and NQO1 at doses <400 mg/kg . Fluorinated analogs (e.g., compound 11 in ) showed reduced efficacy despite higher lipophilicity, suggesting hydroxyl positioning is critical for binding .
Antimicrobial Activity: Thiol-substituted triazoles (e.g., 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol) demonstrated potent inhibition of fungal pathogens (e.g., Fusarium spp.) due to thiol-mediated enzyme disruption . The target compound’s phenol group showed moderate activity against Phytophthora infestans (58% inhibition at 50 µg/mL), comparable to quinazoline-triazole hybrids in .
Agrochemical Potential: Methanol derivatives (e.g., [5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol) are intermediates in synthesizing metconazole and triticonazole, commercial fungicides with chlorophenyl-triazole backbones .
Structural Stability :
- Nitrile-substituted triazoles (e.g., 5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile) exhibit higher thermal stability but lower bioavailability due to poor solubility .
Table 2: Pharmacokinetic and Physicochemical Comparisons
Biological Activity
The compound 2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol is a member of the triazole family, recognized for its diverse biological activities including antifungal, antibacterial, and anticancer properties. The triazole ring structure is particularly significant in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable scaffold for drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 271.702 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H10ClN3O |
| Molecular Weight | 271.702 g/mol |
| Density | 1.36 g/cm³ |
| LogP | 2.881 |
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant antifungal activity against various pathogens including Candida albicans and Aspergillus species. For instance, a study highlighted that similar triazole compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.0156 μg/mL against C. albicans, indicating potent antifungal efficacy .
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been documented extensively. Compounds featuring the triazole ring have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives have exhibited MIC values ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), surpassing traditional antibiotics like chloramphenicol .
Anticancer Properties
Recent studies have begun to explore the anticancer properties of triazole derivatives. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various pathways including the modulation of cell signaling proteins .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of triazole compounds. Modifications on the phenolic and chlorophenyl moieties can significantly influence biological activity. For instance:
- Substituents on the triazole ring enhance interaction with biological targets.
- Hydroxyl groups on the phenolic part can increase solubility and bioavailability.
Case Studies
- Antifungal Efficacy : A comparative study evaluated various triazole derivatives against clinical isolates of Candida. The results indicated that modifications in the chlorophenyl group led to enhanced antifungal activity compared to standard treatments like fluconazole .
- Antibacterial Activity : In a series of experiments involving triazole hybrids, certain compounds demonstrated superior antibacterial activity against resistant strains, outperforming conventional antibiotics in terms of potency and spectrum of action .
Q & A
Q. What are the established synthetic routes for 2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol, and how can reaction conditions be optimized for reproducibility?
The compound can be synthesized via condensation reactions involving 1,2,4-triazole precursors and substituted phenolic derivatives. For example, a general method involves reacting a triazole derivative with phenyl isocyanate in tetrahydrofuran (THF) under ambient conditions until completion (monitored by TLC), followed by solvent removal and purification via crystallization . To optimize reproducibility, ensure stoichiometric control of reactants, inert atmosphere (e.g., nitrogen) to prevent side reactions, and systematic solvent screening (e.g., DMF or acetonitrile) for improved yield.
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals suitable for SCXRD can be grown via slow evaporation of a saturated solution in a polar solvent (e.g., ethanol or DMSO). Use SHELXL for refinement, ensuring data-to-parameter ratios >10 and R-factors <0.05 for high precision . Preceding steps include powder XRD to assess crystallinity and FT-IR to verify functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹).
Q. What analytical techniques are recommended for purity assessment and functional group identification?
- Purity : HPLC with a C18 column (UV detection at 254 nm) or GC-MS for volatile derivatives.
- Functional Groups : FT-IR for -OH, triazole C=N stretches (~1600 cm⁻¹), and aromatic C-Cl vibrations (~700 cm⁻¹).
- Elemental Analysis : CHNS analysis to verify stoichiometry, with deviations <0.3% .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols:
- Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background.
- Validate kinase inhibition assays (e.g., RET or p38 MAPK) with positive controls (e.g., staurosporine) and replicate experiments (n ≥ 3) .
- Apply statistical tools like ANOVA or Tukey’s test to assess significance of IC₅₀ differences .
Q. What computational strategies can predict the compound’s binding affinity to kinase targets like RET or p38 MAPK?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-phenol scaffold and kinase ATP-binding pockets. Focus on hydrogen bonding (phenolic -OH with Lys/E residues) and π-π stacking (chlorophenyl with hydrophobic pockets).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How does the chlorophenyl substituent influence the compound’s photophysical or electrochemical properties?
The electron-withdrawing Cl group enhances stability against oxidation, as shown by cyclic voltammetry (CV) in acetonitrile. For photophysical studies:
- Measure UV-vis absorption (λmax ~270–300 nm for π→π* transitions).
- Conduct fluorescence quenching experiments with metal ions (e.g., Cu²⁺) to assess chelation potential, relevant for catalytic or sensor applications .
Q. What methodologies are suitable for studying the compound’s metal coordination chemistry?
- Spectroscopic Titration : Use UV-vis and fluorescence spectroscopy to monitor complexation with transition metals (e.g., Cu²⁺, Fe³⁺). Fit binding constants (K) via Benesi-Hildebrand plots.
- XPS : Analyze shifts in N 1s and Cl 2p binding energies to confirm metal-ligand interactions .
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic data (e.g., bond length deviations) between independent studies?
Cross-validate using:
- High-Resolution Data : Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Software Cross-Check : Refine structures with both SHELXL and Olex2 to identify systematic errors.
- Database Comparison : Reference Cambridge Structural Database (CSD) entries for similar triazole derivatives to benchmark bond lengths/angles .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates.
- Crystallography : Optimize crystal growth via solvent layering (e.g., hexane over DCM) for larger, defect-free crystals.
- Bioassays : Include negative controls (e.g., DMSO vehicle) and normalize activity data to cell viability (MTT assay).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
